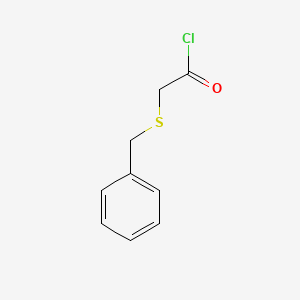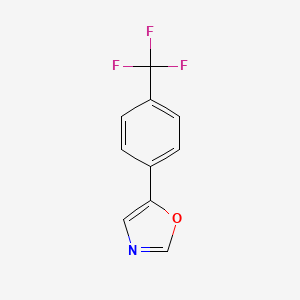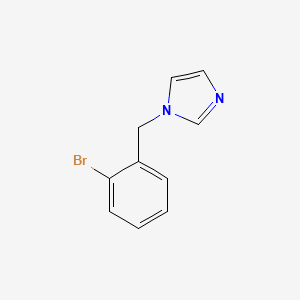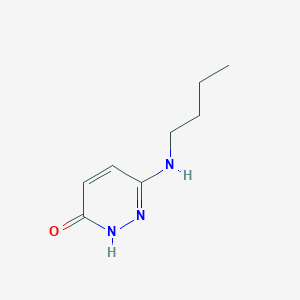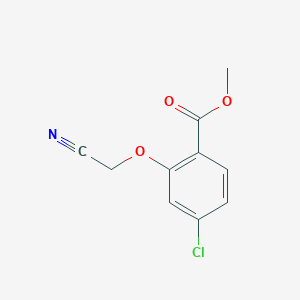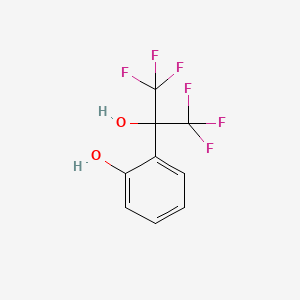
2-(Hexafluoro-2-hydroxy-2-propyl)phenol
Übersicht
Beschreibung
The compound "2-(Hexafluoro-2-hydroxy-2-propyl)phenol" is not directly mentioned in the provided papers, but it is related to the broader class of fluorinated phenols and diphenylalkanes, which are of significant interest due to their unique properties and applications in various fields, including materials science and pharmaceuticals. The papers provided discuss the synthesis, molecular structure, chemical reactions, and physical and chemical properties of related compounds, which can provide insights into the analysis of "2-(Hexafluoro-2-hydroxy-2-propyl)phenol".
Synthesis Analysis
The synthesis of fluorinated phenols can be achieved through various methods, including directed ortho-lithiation and reaction with electrophiles, as described in the synthesis of 2-substituted 4-(trifluoromethyl)phenols . Additionally, the synthesis of 2-(polyfluoroaryl)benzofurans via a copper(I)-catalyzed reaction involving intramolecular C-O bond formation and C-H activation indicates the potential for complex fluorinated structures . The synthesis of a fluorine-containing polyamine ligand and its metal complexes also demonstrates the versatility of fluorinated compounds in coordination chemistry .
Molecular Structure Analysis
The molecular structure of fluorinated compounds can be elucidated using various spectroscopic techniques and computational methods. For instance, the molecular geometry of a fluorinated phthalonitrile compound was determined using X-ray crystallography and compared with computational models . This highlights the importance of structural analysis in understanding the properties of fluorinated compounds.
Chemical Reactions Analysis
Fluorinated phenols can undergo a variety of chemical reactions. For example, phenol derivatives can be trifluoromethylated to selectively substitute the benzylic C-H bond with a CF3 group . The reactivity of fluorinated compounds can lead to the formation of novel structures with potential applications in medicinal chemistry and materials science.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds are influenced by the presence of fluorine atoms. For example, the estrogenicity of bisphenol A-related diphenylalkanes with various substituents, including fluorine, was studied to understand their endocrine-disrupting potential . The synthesis and characterization of fluorine-containing polyamides derived from a fluorinated diamine showed that these materials have high thermal stability and glass transition temperatures . These properties are crucial for the development of high-performance materials.
Relevant Case Studies
While the papers do not provide specific case studies on "2-(Hexafluoro-2-hydroxy-2-propyl)phenol", they do offer insights into the broader context of fluorinated compounds. For instance, the estrogenic effects of fluorine-containing bisphenols in a bioassay with human breast cancer cells , and the development of fluorine-containing polyamides for high-temperature applications , are relevant to understanding the impact and potential uses of such compounds.
Wissenschaftliche Forschungsanwendungen
1. Use as a Solvent in Organic Chemistry
- Summary of Application : HFIP is used as a solvent in various subdomains of organic chemistry, particularly in transition metal-catalyzed C–H bond functionalization reactions .
- Methods of Application : HFIP is used as a solvent in these reactions. Its unique features compared to its non-fluoro analogue, isopropanol, have helped this solvent to make a difference in various subdomains of organic chemistry .
- Results or Outcomes : The use of HFIP has been shown to elevate the yield and selectivity of distal aromatic C–H functionalizations .
2. Use in Organic Synthesis
- Summary of Application : HFIP is used in organic synthesis due to its polar, strongly hydrogen bond–donating properties .
- Methods of Application : HFIP is used as a solvent in various types of organic reactions, including solvolysis, carbon–carbon bond formation, carbon–hydrogen functionalization, condensation, and cyclization .
- Results or Outcomes : The use of HFIP in these reactions has been shown to stabilize ionic species, transfer protons, and engage in a range of other intermolecular interactions .
3. Use in Baeyer-Villiger Oxidation
- Summary of Application : HFIP enhances the reactivity of hydrogen peroxide as applied to Baeyer-Villiger oxidation of cyclic ketones .
- Methods of Application : HFIP is used as a solvent in these reactions. Its unique properties help to enhance the reactivity of hydrogen peroxide .
- Results or Outcomes : The use of HFIP in these reactions has been shown to improve the efficiency of Baeyer-Villiger oxidation of cyclic ketones .
4. Use in Ring Opening of Epoxides
- Summary of Application : HFIP is used as the solvent for Lewis-acid catalyzed ring opening of epoxides .
- Methods of Application : HFIP is used as a solvent in these reactions. Its unique properties help to facilitate the ring opening of epoxides .
- Results or Outcomes : The use of HFIP in these reactions has been shown to improve the efficiency of ring opening of epoxides .
5. Use in Electrochemical Methods
- Summary of Application : HFIP is used in electrochemical methods .
- Methods of Application : The specific methods of application in electrochemical methods are not detailed in the source .
- Results or Outcomes : The specific results or outcomes obtained from the use of HFIP in electrochemical methods are not detailed in the source .
6. Use in Organometallic and Inorganic Chemistry
- Summary of Application : HFIP is used in organometallic and inorganic chemistry .
- Methods of Application : The specific methods of application in organometallic and inorganic chemistry are not detailed in the source .
- Results or Outcomes : The specific results or outcomes obtained from the use of HFIP in organometallic and inorganic chemistry are not detailed in the source .
7. Use in Biology
- Summary of Application : HFIP is used in biological studies .
- Methods of Application : The specific methods of application in biological studies are not detailed in the source .
- Results or Outcomes : The specific results or outcomes obtained from the use of HFIP in biological studies are not detailed in the source .
8. Use in Materials and Polymer Science
- Summary of Application : HFIP is used in materials and polymer science .
- Methods of Application : The specific methods of application in materials and polymer science are not detailed in the source .
- Results or Outcomes : The specific results or outcomes obtained from the use of HFIP in materials and polymer science are not detailed in the source .
9. Use in Fluorinated Oligomers and Polymers
- Summary of Application : HFIP is used in the synthesis of functionalized fluorinated oligomers .
- Methods of Application : The synthesis of functionalized fluorinated oligomers can be carried out by radical oligomerization of acrylic monomers in the presence of a functional mercaptan, such as 2-mercaptoethanol .
- Results or Outcomes : The use of HFIP in these reactions has been shown to prepare oligomers with molecular weights ranging between 1500 and 10,000 Da and one or more functional groups, such as hydroxy, carboxy, amine or trimethoxysilane .
Safety And Hazards
The safety data sheet for a related compound, 1,1,1,3,3,3-Hexafluoro-2-propanol, indicates that it causes severe skin burns and eye damage, may cause respiratory irritation, is suspected of damaging fertility or the unborn child, and may cause damage to organs through prolonged or repeated exposure . It’s harmful if swallowed or inhaled .
Eigenschaften
IUPAC Name |
2-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F6O2/c10-8(11,12)7(17,9(13,14)15)5-3-1-2-4-6(5)16/h1-4,16-17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQFFEUNRMOPCFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(F)(F)F)(C(F)(F)F)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80460587 | |
| Record name | 2-(Hexafluoro-2-hydroxy-2-propyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80460587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Hexafluoro-2-hydroxy-2-propyl)phenol | |
CAS RN |
836-78-2 | |
| Record name | 2-Hydroxy-α,α-bis(trifluoromethyl)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=836-78-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Hexafluoro-2-hydroxy-2-propyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80460587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S,3aS,6aS)-Benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride](/img/structure/B1338848.png)


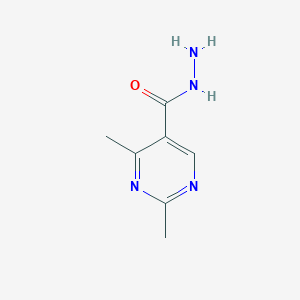
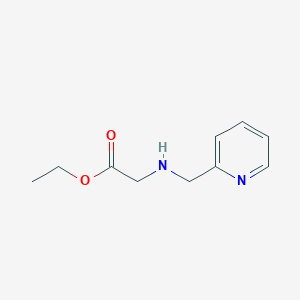
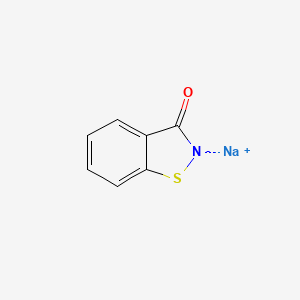
![4-[(4-Chloro-1-naphthyl)oxy]-3-methylphenylamine](/img/structure/B1338861.png)
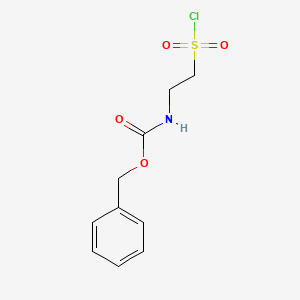
![5,6,7-trimethyl-2,6-dihydro-1H-pyrrolo[3,4-d]pyridazin-1-one](/img/structure/B1338867.png)
